molecular formula C11H8Cl3N3 B14732597 4,5,6-Trichloro-n-methyl-n-phenylpyrimidin-2-amine CAS No. 5470-93-9

4,5,6-Trichloro-n-methyl-n-phenylpyrimidin-2-amine

Cat. No.: B14732597
CAS No.: 5470-93-9
M. Wt: 288.6 g/mol
InChI Key: JIEHWTLSEMCMGQ-UHFFFAOYSA-N
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Description

4,5,6-Trichloro-n-methyl-n-phenylpyrimidin-2-amine is a chemical compound with the molecular formula C₁₁H₈Cl₃N₃ It is a derivative of pyrimidine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trichloro-n-methyl-n-phenylpyrimidin-2-amine typically involves the reaction of 4,5,6-trichloropyrimidine with n-methyl-n-phenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trichloro-n-methyl-n-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

4,5,6-Trichloro-n-methyl-n-phenylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6-Trichloro-n-methyl-n-phenylpyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-phenylpyrimidin-2-amine: Similar structure but lacks the chlorine atoms.

    N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: Contains a pyrrolo ring fused to the pyrimidine ring.

    Cyprodinil: A pyrimidine derivative used as a fungicide.

Uniqueness

4,5,6-Trichloro-n-methyl-n-phenylpyrimidin-2-amine is unique due to the presence of three chlorine atoms on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

5470-93-9

Molecular Formula

C11H8Cl3N3

Molecular Weight

288.6 g/mol

IUPAC Name

4,5,6-trichloro-N-methyl-N-phenylpyrimidin-2-amine

InChI

InChI=1S/C11H8Cl3N3/c1-17(7-5-3-2-4-6-7)11-15-9(13)8(12)10(14)16-11/h2-6H,1H3

InChI Key

JIEHWTLSEMCMGQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=C(C(=N2)Cl)Cl)Cl

Origin of Product

United States

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